REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([C:18]2[CH:23]=[CH:22][N+:21]([O-])=[CH:20][CH:19]=2)[CH:11]=[C:12]([O:16][CH3:17])[C:13]=1[O:14][CH3:15]>>[Cl:3][C:22]1[CH:23]=[C:18]([C:10]2[CH:9]=[C:8]([O:7][CH3:6])[C:13]([O:14][CH3:15])=[C:12]([O:16][CH3:17])[CH:11]=2)[CH:19]=[CH:20][N:21]=1
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Name
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|
Quantity
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2 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
4-(3,4,5-Trimethoxyphenyl)pyridine-N-oxide
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Quantity
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27 mg
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Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C1=CC=[N+](C=C1)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
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Details
|
the mixture was stirred at 100° C. for 5 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
the residue was diluted with ethyl acetate
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Type
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CUSTOM
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Details
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neutralized with a saturated aqueous solution of sodium hydrogencarbonate at 0° C
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Type
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EXTRACTION
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Details
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The neutralized product was extracted with ethyl acetate
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Type
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WASH
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Details
|
the extract was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (ethyl acetate)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)C1=CC(=C(C(=C1)OC)OC)OC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |